25T4-NBOMe hydrochloride

説明

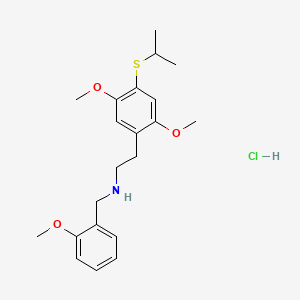

Structure

3D Structure of Parent

特性

IUPAC Name |

2-(2,5-dimethoxy-4-propan-2-ylsulfanylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO3S.ClH/c1-15(2)26-21-13-19(24-4)16(12-20(21)25-5)10-11-22-14-17-8-6-7-9-18(17)23-3;/h6-9,12-13,15,22H,10-11,14H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPMHWMYUDTAOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=C(C=C(C(=C1)OC)CCNCC2=CC=CC=C2OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101342533 | |

| Record name | 2-(4-(Isopropylthio)-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101342533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566571-73-0 | |

| Record name | 2-(4-(Isopropylthio)-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101342533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 25T4-NBOMe HCl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

25T4-NBOMe hydrochloride (HCl) is a potent and selective serotonergic psychedelic, a derivative of the 2C-T-4 phenethylamine. Its formal chemical name is 2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-4-[(1-methylethyl)thio]-benzeneethanamine, monohydrochloride.[1] As a member of the NBOMe family of compounds, it is characterized by the N-(2-methoxybenzyl) substitution, which significantly enhances its affinity and activity at the serotonin 5-HT2A receptor.[1] This document provides a comprehensive overview of the known physicochemical properties of 25T4-NBOMe HCl, intended for research and forensic applications.

Chemical and Physical Properties

Table 1: Physicochemical Data of 25T4-NBOMe HCl

| Property | Value | Reference |

| Formal Name | 2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-4-[(1-methylethyl)thio]-benzeneethanamine, monohydrochloride | [1] |

| Synonyms | 2C-T-4-NBOMe, 2,5-Dimethoxy-4-isopropylthiophenethylamine-NBOMe | [1] |

| CAS Number | 1566571-73-0 | [1][2][3] |

| Molecular Formula | C₂₁H₂₉NO₃S • HCl | [1] |

| Formula Weight | 412.0 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1] |

| Melting Point | Not available | [3] |

| Boiling Point | Not available | [3] |

| λmax | 258, 306 nm | [1] |

Table 2: Solubility of 25T4-NBOMe HCl

| Solvent | Concentration | Reference |

| DMF | 30 mg/mL | [1] |

| DMSO | 30 mg/mL | [1] |

| Ethanol | 30 mg/mL | [1] |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |

Pharmacological Profile

25T4-NBOMe is a potent agonist at serotonin receptors, with a particularly high affinity for the 5-HT2A receptor, which is believed to mediate its psychedelic effects.[1][4] The N-benzyl substitution is a key structural feature that enhances its binding to this receptor compared to its 2C-T-4 parent compound.[1]

Table 3: Receptor Binding Affinity of 25T4-NBOMe

| Target | Affinity (Ki, nM) | Reference |

| 5-HT1A | 2,500 | [4] |

| 5-HT2A | 1.6 | [4] |

| 5-HT2C | 16 | [4] |

Experimental Protocols

While specific experimental protocols for the determination of all physicochemical properties of 25T4-NBOMe HCl are not detailed in the literature, methodologies for the analysis of related NBOMe compounds can be adapted.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Quantification

This method is suitable for the quantification of 25T4-NBOMe in various matrices, including biological samples and seized materials.

Workflow:

Caption: Workflow for the quantification of 25T4-NBOMe using HPLC-MS/MS.

Methodology:

-

Sample Preparation:

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection.[5][6]

-

Specific precursor-to-product ion transitions for 25T4-NBOMe would need to be determined. For related NBOMe compounds, common fragment ions include m/z 121 and 91, corresponding to the methoxybenzyl moiety.[5][6]

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

GC-MS is a valuable tool for the qualitative identification of 25T4-NBOMe.

Methodology:

-

Sample Preparation: The sample is dissolved in a volatile organic solvent such as methanol.[9]

-

GC Separation:

-

MS Analysis: The mass spectrometer is operated in full scan mode to obtain the mass spectrum of the compound, which can be compared to a reference standard.[9]

Signaling Pathway

As a potent 5-HT2A receptor agonist, 25T4-NBOMe is expected to activate intracellular signaling cascades similar to other psychedelics that target this receptor. The primary pathway involves the activation of Gq/11 proteins.

Caption: Simplified Gq signaling pathway activated by 25T4-NBOMe at the 5-HT2A receptor.

Pathway Description:

-

Receptor Binding: 25T4-NBOMe binds to and activates the 5-HT2A receptor, a G protein-coupled receptor (GPCR).

-

G Protein Activation: This leads to the activation of the Gq/11 family of G proteins.

-

Effector Enzyme Activation: The activated Gq protein stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). DAG, along with Ca²⁺, activates protein kinase C (PKC). These events trigger a cascade of downstream cellular responses that are thought to underlie the psychoactive effects of the compound.

Conclusion

25T4-NBOMe HCl is a well-characterized research chemical with potent and selective activity at the 5-HT2A receptor. This guide summarizes its key physicochemical properties and provides an overview of relevant analytical methodologies and its expected mechanism of action. The provided data and protocols can serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and forensic science. Further research is warranted to fully elucidate its pharmacological and toxicological profile.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biomall.in [biomall.in]

- 4. 25T4-NBOMe - Wikipedia [en.wikipedia.org]

- 5. Postmortem detection of 25I-NBOMe [2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine] in fluids and tissues determined by high performance liquid chromatography with tandem mass spectrometry from a traumatic death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Determination of 2CC-NBOMe and 25I-NBOMe in Human Serum: HPLC/MS/MS Method for 2CC-NBOMe and 25I-NBOMe in Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. swgdrug.org [swgdrug.org]

An In-depth Technical Guide to the Mechanism of Action of 25T4-NBOMe at the 5-HT2A Receptor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

25T4-NBOMe, a potent serotonergic psychedelic, exerts its primary pharmacological effects through its interaction with the serotonin 2A (5-HT2A) receptor. As a member of the 25-NB (NBOMe) family, it is a derivative of the 2C-T-4 phenethylamine, characterized by the addition of an N-(2-methoxybenzyl) moiety. This structural modification significantly enhances its affinity and potency at the 5-HT2A receptor compared to its parent compound. This technical guide provides a comprehensive overview of the mechanism of action of 25T4-NBOMe at the 5-HT2A receptor, detailing its binding affinity, functional activity, and the downstream signaling cascades it initiates. The information is supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.

Binding Affinity and Functional Potency

25T4-NBOMe is a high-affinity agonist at the 5-HT2A receptor. The N-(2-methoxybenzyl) substitution is a key feature of the NBOMe series that generally increases binding affinity for the 5-HT2A receptor.[1][2][3] Quantitative data for 25T4-NBOMe and related compounds are summarized in the tables below.

Table 1: Receptor Binding Affinities (Ki, nM)

| Compound | 5-HT2A | 5-HT2C | 5-HT1A |

| 25T4-NBOMe | 1.6 | 16 | 2500 |

| 25I-NBOMe | 0.6 | 4.6 | 1800 |

| LSD | 0.95–2.38 | ~low nM | ~low nM |

| Serotonin (5-HT) | ~40 | ~low nM | ~low nM |

Note: Data for 25T4-NBOMe is primarily from Wikipedia, which collates data from various sources.[4] Data for other compounds are provided for comparison.[1][5]

Table 2: Functional Activity (EC50 and Emax)

| Compound | Assay Type | EC50 (nM) | Emax (%) |

| 25T4-NBOMe | Calcium Flux | 1.3–130 | 46% |

| 25T4-NBOMe | IP-1 Accumulation | 200 (at 5-HT2B) | 27% (at 5-HT2B) |

| 25I-NBOMe | Gq Dissociation | ~10-20 | Not specified |

| 25I-NBOMe | β-arrestin2 Recruitment | ~10-20 | Not specified |

| LSD | IP-1 Accumulation | 0.51-1.5 | 64.5% |

| Serotonin (5-HT) | IP-1 Accumulation | ~40 | 100% |

Note: The Emax for 25T4-NBOMe is presented as a percentage of the maximal response to a reference agonist, which can vary between studies. The provided data indicates that 25T4-NBOMe is a partial agonist at the 5-HT2A receptor.[4] Data for other compounds are provided for context.[1][6]

Signaling Pathways

Activation of the 5-HT2A receptor by an agonist like 25T4-NBOMe primarily initiates the canonical Gq/11 signaling pathway.[7][8] More recent research has also highlighted the importance of biased agonism, where a ligand can preferentially activate one signaling pathway over another (e.g., Gq vs. β-arrestin).[6][9][10]

Canonical Gq Signaling Pathway

The primary mechanism of action for 5-HT2A receptor agonists involves the activation of the Gq alpha subunit. This initiates a cascade of intracellular events, as depicted in the diagram below.

Caption: Canonical 5-HT2A Receptor Gq Signaling Pathway.

Upon binding of 25T4-NBOMe, the 5-HT2A receptor undergoes a conformational change, activating the associated Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[11] The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to the ultimate cellular and physiological responses.[7][8]

Biased Agonism: Gq vs. β-Arrestin

The concept of biased agonism suggests that ligands can stabilize different receptor conformations, leading to preferential activation of specific downstream signaling pathways. For the 5-HT2A receptor, the two most studied pathways are Gq activation and β-arrestin recruitment.[6][9][10] Psychedelic effects are thought to be primarily mediated by Gq signaling, while the role of β-arrestin is still under investigation but may be related to receptor desensitization and internalization.[6][12]

Caption: Biased Agonism at the 5-HT2A Receptor.

Studies on various NBOMe compounds suggest that they can exhibit different degrees of bias between the Gq and β-arrestin pathways.[6][10] While 25T4-NBOMe is a potent Gq activator, its specific bias profile has not been as extensively characterized as some other NBOMes like 25I-NBOMe. The relative activation of these pathways is a critical area of research for understanding the nuanced pharmacological effects of different 5-HT2A agonists and for the development of novel therapeutics with specific signaling profiles.

Experimental Protocols

The characterization of 25T4-NBOMe's mechanism of action relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.

Caption: Radioligand Binding Assay Workflow.

Methodology:

-

Membrane Preparation: Cell membranes from HEK293 or CHO cells stably expressing the human 5-HT2A receptor are prepared.[13]

-

Incubation: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled antagonist (e.g., [³H]ketanserin) and varying concentrations of the unlabeled test compound (25T4-NBOMe).

-

Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the cellular response to receptor activation, providing data on the potency (EC50) and efficacy (Emax) of the compound.

This assay measures the increase in intracellular calcium concentration following Gq pathway activation.

Caption: Calcium Flux Assay Workflow.

Methodology:

-

Cell Culture: Cells expressing the 5-HT2A receptor are plated in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The test compound (25T4-NBOMe) is added to the wells at various concentrations.

-

Signal Detection: The plate is placed in a fluorescence plate reader, and the change in fluorescence intensity, which is proportional to the change in intracellular calcium, is measured over time.

-

Data Analysis: A dose-response curve is generated by plotting the fluorescence change against the compound concentration to determine the EC50 and Emax values.[7][11]

This assay directly measures the accumulation of inositol phosphates, a downstream product of PLC activation.

Methodology:

-

Cell Labeling: Cells expressing the 5-HT2A receptor are incubated with [³H]myo-inositol to radiolabel the cellular phosphoinositide pools.

-

Compound Stimulation: The cells are then stimulated with various concentrations of 25T4-NBOMe in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate (IP1).

-

Extraction: The reaction is stopped, and the inositol phosphates are extracted from the cells.

-

Quantification: The amount of radiolabeled inositol phosphates is quantified using scintillation counting or a non-radioactive method such as HTRF.[7]

-

Data Analysis: A dose-response curve is constructed to determine the EC50 and Emax for IP accumulation.[1]

This assay measures the recruitment of β-arrestin to the activated 5-HT2A receptor, a key step in receptor desensitization and an indicator of a distinct signaling pathway.

Methodology:

-

Assay System: A variety of assay technologies can be used, such as enzyme fragment complementation (e.g., PathHunter) or Bioluminescence Resonance Energy Transfer (BRET).[6][14] In these systems, the 5-HT2A receptor and β-arrestin are tagged with complementary parts of a reporter enzyme or with donor/acceptor fluorophores.

-

Cell Transfection: Cells are co-transfected with the tagged receptor and β-arrestin constructs.

-

Compound Stimulation: The cells are treated with varying concentrations of 25T4-NBOMe.

-

Signal Detection: Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two parts of the reporter system are brought into close proximity, generating a measurable signal (e.g., luminescence or BRET).

-

Data Analysis: The signal is measured, and a dose-response curve is generated to determine the EC50 and Emax for β-arrestin recruitment.

Conclusion

25T4-NBOMe is a highly potent, selective, and partial agonist at the 5-HT2A receptor. Its mechanism of action is primarily driven by the activation of the Gq signaling pathway, leading to an increase in intracellular calcium and the activation of protein kinase C. The high affinity and potency of 25T4-NBOMe are attributed to the N-(2-methoxybenzyl) substitution, a hallmark of the NBOMe class of psychedelics. Further research into the biased agonism of 25T4-NBOMe, specifically its differential effects on the Gq and β-arrestin pathways, will provide a more complete understanding of its pharmacological profile and its potential as a tool for neuroscientific research and drug development. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of 25T4-NBOMe and other novel psychoactive compounds.

References

- 1. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 25T4-NBOMe - Wikipedia [en.wikipedia.org]

- 5. Contribution of serotonin receptor subtypes to hallucinogenic activity of 25I-NBOMe and to its effect on neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. innoprot.com [innoprot.com]

- 12. researchgate.net [researchgate.net]

- 13. reactionbiology.com [reactionbiology.com]

- 14. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Biodistribution of 25T4-NBOMe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information contained herein is for research and informational purposes only and does not endorse or encourage the use of this substance. 25T4-NBOMe is a potent psychoactive compound with a limited history of scientific study and unknown safety profile in humans.

Introduction

25T4-NBOMe, or N-(2-Methoxybenzyl)-4-isopropylthio-2,5-dimethoxyphenethylamine, is a synthetic hallucinogen belonging to the N-benzylphenethylamine (NBOMe) class of compounds.[1] These substances are derivatives of the 2C family of phenethylamines and are known for their high potency as agonists at the serotonin 5-HT2A receptor.[2][3][4] The addition of the N-(2-methoxybenzyl) group to the 2C-T-4 parent compound significantly increases its affinity for this receptor.[3] Despite its presence in the illicit drug market, there is a notable scarcity of formal pharmacokinetic and biodistribution studies specifically on 25T4-NBOMe. This guide aims to consolidate the available technical information on 25T4-NBOMe and to provide a broader context based on studies of closely related NBOMe analogues.

Pharmacological Profile

The NBOMe series of compounds are potent and selective agonists of the serotonin 5-HT2A receptors.[2][3] Their high affinity for this receptor is believed to mediate their hallucinogenic effects.[3] While specific in vivo data for 25T4-NBOMe is lacking, the reported active dose range in humans is suggested to be between 150 to 1,200 micrograms when administered sublingually.[1] The pharmacokinetics of the NBOMe class are generally considered unpredictable, contributing to their high potential for toxicity.[2]

Quantitative Data

Due to the limited research on 25T4-NBOMe, a comprehensive table of its pharmacokinetic parameters cannot be provided. However, data from studies on other NBOMe compounds can offer some insight into the potential behavior of this class of substances.

Table 1: Pharmacokinetic Parameters of 25CN-NBOMe in Wistar Rats (Subcutaneous Administration)

| Parameter | Serum | Brain Tissue |

| Time to Peak Concentration (Tmax) | 1 hour | 1 hour |

| Half-life (t1/2) | 1.88 hours | 2.28 hours |

Source: Adapted from a study on 25CN-NBOMe pharmacokinetics in Wistar rats. It is important to note that these values may not be directly transferable to 25T4-NBOMe or to humans.[5]

Table 2: Analytical Detection of 25T4-NBOMe

| Analytical Method | Matrix | Limit of Detection (LOD) / Limit of Quantitation (LOQ) |

| LC-MS/MS | Urine | 1.0 ng/mL (LOD) |

| UHPLC-MS/MS | Oral Fluid | 1.0 ng/mL (LOD) |

Source: Compiled from various analytical methodology reviews.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic and biodistribution studies of 25T4-NBOMe are not available in the scientific literature. However, the following sections describe the general methodologies used for the analysis of NBOMe compounds, which would be applicable to 25T4-NBOMe.

Sample Preparation for LC-MS/MS Analysis of NBOMe Compounds in Urine

-

Sample Collection: Urine samples are collected in sterile containers.

-

Extraction: Solid-phase extraction (SPE) is a common method for extracting NBOMe compounds from urine.

-

A specific volume of urine is mixed with an internal standard (e.g., a deuterated analogue of an NBOMe compound).

-

The sample is then loaded onto an SPE cartridge.

-

The cartridge is washed to remove interfering substances.

-

The NBOMe compounds are eluted from the cartridge using an appropriate solvent.

-

-

Evaporation and Reconstitution: The eluent is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a small volume of a solvent compatible with the LC-MS/MS system.

In Vitro Metabolism Studies using Human Liver Microsomes (HLMs)

-

Incubation: 25T4-NBOMe would be incubated with pooled HLMs in the presence of NADPH (a necessary cofactor for metabolic enzymes).

-

Reaction Termination: The metabolic reaction is stopped at various time points by adding a quenching solvent, such as acetonitrile.

-

Analysis: The samples are then centrifuged to pellet the microsomal proteins, and the supernatant is analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites.

Visualizations

Proposed Metabolic Pathways of NBOMe Compounds

The following diagram illustrates the general metabolic pathways observed for several NBOMe compounds. While not specifically confirmed for 25T4-NBOMe, it represents the likely biotransformations this compound would undergo. The primary metabolic routes for NBOMes include O-demethylation, hydroxylation, and N-dealkylation.[6][7]

Caption: Proposed metabolic pathways for 25T4-NBOMe.

General Workflow for a Biodistribution Study in Rodents

This diagram outlines the typical experimental workflow for a biodistribution study of a novel psychoactive substance like an NBOMe compound in a rodent model.

Caption: Typical workflow for a rodent biodistribution study.

Signaling Pathway of NBOMe Compounds at the 5-HT2A Receptor

NBOMe compounds are potent agonists at the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR). The diagram below illustrates the general signaling cascade initiated by the binding of an NBOMe compound to this receptor.

Caption: General signaling pathway of NBOMe compounds.

Conclusion

The available scientific literature on the pharmacokinetics and biodistribution of 25T4-NBOMe is extremely limited. While analytical methods for its detection have been established, comprehensive in vivo studies are needed to understand its absorption, distribution, metabolism, and excretion. The high potency and unpredictable nature of the NBOMe class underscore the importance of further research to elucidate the toxicological and pharmacological profiles of these compounds. The information presented in this guide, drawn from studies of related analogues, provides a foundational framework for future research endeavors in this area.

References

- 1. 25T4-NBOMe - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 25X-NBOMe compounds - chemistry, pharmacology and toxicology. A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics, systemic toxicity, thermoregulation and acute behavioural effects of 25CN-NBOMe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro phase I metabolism of three phenethylamines 25D-NBOMe, 25E-NBOMe and 25N-NBOMe using microsomal and microbial models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrochemical Simulation of 25B-NBOMe Phase I Metabolism and Metabolite Profiling by HPLC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of 25T4-NBOMe Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

25T4-NBOMe hydrochloride is a synthetic phenethylamine derivative, specifically an N-benzylmethoxy derivative of the 2C-T-4 compound. Like other members of the NBOMe family, it is recognized for its potent interaction with serotonin receptors, particularly the 5-HT₂A subtype, which is a key target for hallucinogenic and psychedelic compounds. This technical guide provides a comprehensive overview of the in vitro pharmacological properties of this compound, based on available scientific literature. The information presented herein is intended for research and drug development purposes.

Receptor Binding Affinity

The binding affinity of this compound for various monoamine receptors has been characterized through radioligand binding assays. These assays measure the ability of the compound to displace a specific radiolabeled ligand from its receptor, providing an inhibition constant (Ki) that indicates the compound's binding potency. A lower Ki value signifies a higher binding affinity.

The following table summarizes the binding affinities (Ki, in nanomolars) of this compound for a range of serotonergic, adrenergic, dopaminergic, and histaminergic receptors, as well as the serotonin transporter (SERT). The data is derived from studies conducted on cloned human receptors expressed in HEK293 or CHO cells.

| Receptor/Transporter | Ki (nM) |

| Serotonin | |

| 5-HT₁A | >10,000 |

| 5-HT₂A | 0.8 |

| 5-HT₂B | 180 |

| 5-HT₂C | 13 |

| SERT | >10,000 |

| Adrenergic | |

| α₁A | 230 |

| α₂A | 1,100 |

| Dopamine | |

| D₁ | >10,000 |

| D₂ | >10,000 |

| D₃ | >10,000 |

| Histamine | |

| H₁ | 1,200 |

Data sourced from Rickli et al. (2015).

Functional Activity

The functional activity of this compound at serotonin receptors has been assessed using in vitro functional assays, such as calcium mobilization assays. These assays measure the cellular response following receptor activation by an agonist. The potency of the compound is typically expressed as the half-maximal effective concentration (EC₅₀), which is the concentration of the agonist that produces 50% of the maximal response. The efficacy (Eₘₐₓ) represents the maximum response induced by the compound relative to a reference full agonist (e.g., serotonin).

The table below presents the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at the 5-HT₂A and 5-HT₂B receptors.

| Receptor | EC₅₀ (nM) | Efficacy (Eₘₐₓ, % of Serotonin) |

| 5-HT₂A | 0.5 | 100% |

| 5-HT₂B | 1,100 | 70% |

Data sourced from Rickli et al. (2015).

Experimental Protocols

Radioligand Binding Assays

The binding affinities of this compound were determined using competitive radioligand binding assays with membrane preparations from HEK293 or CHO cells stably expressing the respective human receptors.

-

Membrane Preparation: Cells expressing the target receptor are harvested and homogenized in a cold buffer. The cell membranes are then isolated by centrifugation.

-

Assay Incubation: A constant concentration of a specific radioligand is incubated with the cell membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

A typical workflow for a radioligand binding assay is illustrated below.

Calcium Mobilization Assay

The functional activity of this compound at Gq-coupled receptors, such as the 5-HT₂A receptor, is commonly assessed by measuring changes in intracellular calcium concentration.

-

Cell Culture: HEK293 cells stably expressing the human 5-HT₂A receptor are seeded into multi-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium.

-

Compound Addition: Varying concentrations of this compound are added to the wells.

-

Fluorescence Measurement: The fluorescence intensity in each well is measured over time using a fluorescence plate reader. An increase in fluorescence indicates receptor activation and subsequent release of intracellular calcium.

-

Data Analysis: The peak fluorescence response is plotted against the concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ and Eₘₐₓ values.

The general workflow for a calcium mobilization assay is depicted below.

Signaling Pathways

This compound is a potent agonist at the 5-HT₂A receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway.

Upon binding of 25T4-NBOMe to the 5-HT₂A receptor, the following canonical signaling cascade is initiated:

-

G-protein Activation: The receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gαq.

-

Phospholipase C Activation: The activated α-subunit of Gαq stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

-

Protein Kinase C Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

The diagram below illustrates the 5-HT₂A receptor signaling pathway activated by 25T4-NBOMe.

Conclusion

The in vitro pharmacological profile of this compound is characterized by high affinity and potent full agonism at the 5-HT₂A receptor. Its selectivity for the 5-HT₂A receptor over other serotonin receptor subtypes and monoamine transporters is noteworthy. The primary mechanism of action involves the activation of the Gαq signaling pathway, leading to an increase in intracellular calcium. This detailed profile provides a crucial foundation for further research into the molecular mechanisms of 25T4-NBOMe and other related N-benzylphenethylamines.

25T4-NBOMe: A Comprehensive Technical Guide to Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

25T4-NBOMe, a synthetic phenethylamine and a derivative of 2C-T-4, is a potent serotonergic psychedelic. Like other members of the NBOMe family, it is characterized by the addition of an N-(2-methoxybenzyl) group to the amine of its parent compound. This structural modification is known to significantly enhance affinity and agonist activity at the serotonin 5-HT2A receptor, the primary target mediating the psychoactive effects of classic hallucinogens.[1][2] This technical guide provides an in-depth analysis of the receptor binding affinity and selectivity of 25T4-NBOMe, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. The data presented herein is critical for researchers in the fields of pharmacology, neuroscience, and drug development investigating the molecular mechanisms of serotonergic compounds.

Receptor Binding Affinity and Selectivity Profile

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of 25T4-NBOMe at a range of monoamine receptors and transporters. The data is derived from studies utilizing radioligand binding assays and functional assays with cells expressing the human cloned receptors.[3]

Table 1: Serotonin Receptor Binding Affinity and Functional Potency of 25T4-NBOMe

| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| 5-HT1A | 1,400 | >10,000 |

| 5-HT2A | 1.1 | 0.5 |

| 5-HT2B | 130 | 11 |

| 5-HT2C | 4.6 | 1.0 |

Table 2: Adrenergic and Dopaminergic Receptor Binding Affinity of 25T4-NBOMe

| Receptor | Binding Affinity (Ki, nM) |

| α1A Adrenergic | 370 |

| α2A Adrenergic | >10,000 |

| D1 Dopamine | >10,000 |

| D2 Dopamine | >10,000 |

| D3 Dopamine | >10,000 |

Table 3: Monoamine Transporter Binding Affinity of 25T4-NBOMe

| Transporter | Binding Affinity (Ki, nM) |

| Dopamine Transporter (DAT) | >10,000 |

| Norepinephrine Transporter (NET) | >10,000 |

| Serotonin Transporter (SERT) | 7,800 |

The data clearly indicates that 25T4-NBOMe is a highly potent and selective agonist at the 5-HT2A and 5-HT2C receptors, with sub-nanomolar to low nanomolar affinity and potency.[3] Its affinity for the 5-HT2B receptor is significantly lower, and it displays weak affinity for the 5-HT1A receptor and the serotonin transporter. Notably, 25T4-NBOMe shows negligible affinity for adrenergic (α2A) and dopaminergic (D1, D2, D3) receptors, as well as the dopamine and norepinephrine transporters.[3] This profile suggests that the pharmacological effects of 25T4-NBOMe are primarily mediated through its potent agonism at 5-HT2A and 5-HT2C receptors. The high selectivity for these receptors over other monoaminergic targets is a key characteristic of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the determination of the receptor binding affinity and functional potency of 25T4-NBOMe.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of 25T4-NBOMe for various monoamine receptors.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected with the human recombinant receptor of interest (e.g., 5-HT2A).[4]

-

Radioligands: Specific tritiated ligands for each receptor (e.g., [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C).[4][5]

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing various salts (e.g., 10 mM MgCl2, 1 mM EDTA).

-

Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., 10 µM Mianserin for 5-HT2C).[5]

-

Test Compound: 25T4-NBOMe at a range of concentrations.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand via vacuum filtration through glass fiber filters (e.g., GF/B or GF/C).[6]

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

-

Membrane Preparation:

-

Thaw frozen cell pellets containing the expressed receptor on ice.

-

Homogenize the cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[5][7]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes at 4°C) to remove nuclei and cellular debris.[5]

-

Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the cell membranes.[5]

-

Resuspend the membrane pellet in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[7]

-

-

Competition Binding Assay:

-

Filtration and Washing:

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

-

Functional Assays (Inositol Phosphate Accumulation)

Objective: To determine the functional potency (EC50) and efficacy of 25T4-NBOMe as an agonist at Gq-coupled receptors like 5-HT2A and 5-HT2C.

Materials:

-

Cell Line: Cells stably expressing the receptor of interest (e.g., HEK293 cells with human 5-HT2A).

-

Cell Culture Medium: Appropriate medium for the cell line.

-

Assay Buffer: Typically a buffer containing LiCl to inhibit inositol monophosphatase.

-

Test Compound: 25T4-NBOMe at a range of concentrations.

-

Reference Agonist: A known full agonist for the receptor (e.g., serotonin).

-

Inositol Phosphate Assay Kit: Commercially available kits for the detection of inositol phosphates (e.g., using a competitive binding assay or fluorescence).

Procedure:

-

Cell Culture and Seeding:

-

Culture the cells expressing the receptor of interest under standard conditions.

-

Seed the cells into 96-well plates and grow to a suitable confluency.

-

-

Cell Stimulation:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with assay buffer containing LiCl.

-

Add the test compound (25T4-NBOMe) or reference agonist at various concentrations to the wells.

-

Incubate for a specific time (e.g., 60 minutes) at 37°C to allow for G-protein activation and subsequent accumulation of inositol phosphates.

-

-

Lysis and Detection:

-

Lyse the cells according to the assay kit protocol.

-

Measure the amount of accumulated inositol phosphates in each well using the detection method provided by the kit.

-

-

Data Analysis:

-

Plot the inositol phosphate levels as a function of the log concentration of the agonist.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression analysis.

-

Determine the Emax (the maximum response produced by the agonist) and express it as a percentage of the response to a reference full agonist.

-

Visualizations

Signaling Pathway of 25T4-NBOMe at the 5-HT2A Receptor

Caption: Gq-coupled signaling cascade initiated by 25T4-NBOMe at the 5-HT2A receptor.

Experimental Workflow for Determining Receptor Binding Affinity

Caption: Workflow for determining the Ki of 25T4-NBOMe via radioligand binding assay.

References

- 1. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pathological Findings in 2 Cases of Fatal 25I-NBOMe Toxicity | Semantic Scholar [semanticscholar.org]

- 4. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). [sonar.ch]

- 5. blossomanalysis.com [blossomanalysis.com]

- 6. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nexus of Structure and Activity: An In-depth Analysis of 25T4-NBOMe Analogs

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The N-benzylphenethylamine class of serotonergic psychedelics, commonly known as NBOMes, has garnered significant attention in the scientific community for their high potency and selectivity as agonists for the serotonin 2A (5-HT2A) receptor. Among these, 25T4-NBOMe, the N-(2-methoxybenzyl) derivative of 2C-T-4, stands out due to its potent activity. Understanding the structure-activity relationship (SAR) of 25T4-NBOMe and its analogs is crucial for the design of novel pharmacological tools and potential therapeutic agents targeting the 5-HT2A receptor. This technical guide provides a comprehensive overview of the SAR of 25T4-NBOMe analogs, detailed experimental protocols for their evaluation, and a visual representation of the associated signaling pathways.

Structure-Activity Relationship of 25T4-NBOMe Analogs

The pharmacological profile of 25T4-NBOMe analogs is primarily dictated by substitutions on the phenethylamine core and the N-benzyl moiety. The parent compound, 25T4-NBOMe, exhibits a high affinity and potency at the 5-HT2A receptor, with a reported EC50 value of 1.3 nM.[1] The SAR of this class of compounds can be systematically explored by modifying three key structural regions: the 4-position substituent on the phenyl ring, the methoxy groups on the phenyl ring, and the N-benzyl substituent.

The Critical Role of the 4-Position Alkylthio Substituent

The presence and nature of the substituent at the 4-position of the 2,5-dimethoxyphenethylamine scaffold are a key determinant of 5-HT2A receptor affinity and potency. In the 2C-T series, which are the precursors to the 25T-NBOMe compounds, the 4-position is occupied by an alkylthio group. Studies on a range of 4-thio-substituted 2,5-dimethoxyphenylalkylamines have demonstrated that the size and branching of the alkyl group significantly influence activity.

For instance, increasing the chain length of the 4-alkylthio substituent can modulate potency. The isopropylthio group in 25T4-NBOMe appears to be near-optimal for 5-HT2A receptor activation within this specific chemical space.

Influence of the 2,5-Dimethoxy Substitution Pattern

The 2,5-dimethoxy substitution pattern on the phenethylamine phenyl ring is a hallmark of many potent 5-HT2A agonists. This arrangement is considered crucial for orienting the molecule within the receptor's binding pocket. Any deviation from this pattern, such as shifting the methoxy groups to other positions, generally leads to a significant decrease in affinity and efficacy.

Impact of the N-Benzyl Moiety

The addition of the N-(2-methoxybenzyl) group to the 2C-T-4 scaffold, yielding 25T4-NBOMe, dramatically increases potency at the 5-HT2A receptor. This enhancement is attributed to additional interactions between the N-benzyl group and the receptor. The 2-methoxy substituent on the benzyl ring is particularly important, as analogs with this group in other positions or its absence typically show reduced activity.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro activity of 25T4-NBOMe and related analogs at the human 5-HT2A receptor.

| Compound | 4-Position Substituent | N-Benzyl Substituent | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) | Emax (%) |

| 25T4-NBOMe | -S-iPr | 2-methoxybenzyl | ND | 1.3 | 100 |

| 2C-T-4 | -S-iPr | H | ND | >1000 | ND |

| 25I-NBOMe | -I | 2-methoxybenzyl | 0.44 | 0.044 | 100 |

| 25C-NBOMe | -Cl | 2-methoxybenzyl | 0.62 | 0.13 | 100 |

| 25H-NBOMe | -H | 2-methoxybenzyl | 13.0 | 2.1 | 100 |

ND: Not Determined. Data is compiled from various sources for comparative purposes.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the pharmacological properties of 25T4-NBOMe analogs. The following are standard protocols for key in vitro assays.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled antagonist, typically [3H]ketanserin.

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor

-

Cell membrane preparation buffer (50 mM Tris-HCl, pH 7.4)

-

Assay buffer (50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgSO4, pH 7.4)

-

[3H]ketanserin (specific activity ~80 Ci/mmol)

-

Unlabeled ketanserin

-

Test compounds

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the centrifugation and resuspension step. The final pellet is resuspended in assay buffer to a protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 25 µL of assay buffer, 25 µL of [3H]ketanserin (final concentration ~1 nM), and 50 µL of membrane suspension.

-

Non-specific Binding: 25 µL of unlabeled ketanserin (final concentration 10 µM), 25 µL of [3H]ketanserin, and 50 µL of membrane suspension.

-

Displacement: 25 µL of test compound at various concentrations, 25 µL of [3H]ketanserin, and 50 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 90 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from the displacement curve and calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay for 5-HT2A Receptor Functional Activity

This assay measures the functional potency (EC50) and efficacy (Emax) of a test compound by quantifying the increase in intracellular calcium concentration following 5-HT2A receptor activation, which couples to the Gq signaling pathway.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor

-

Cell culture medium (e.g., DMEM/F-12)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Probenecid (an anion-exchange inhibitor, optional)

-

Test compounds

-

96- or 384-well black, clear-bottom microplates

-

Fluorescence plate reader with an integrated fluid-handling system

Procedure:

-

Cell Plating: Seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours.

-

Dye Loading: Prepare a loading solution containing the calcium-sensitive dye, Pluronic F-127, and probenecid in assay buffer. Remove the cell culture medium and add the loading solution to each well.

-

Incubation: Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.

-

Compound Addition and Fluorescence Reading: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Add the test compound at various concentrations to the wells and immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).

-

Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the log concentration of the test compound to generate a dose-response curve. Determine the EC50 and Emax values from this curve.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved in the action of 25T4-NBOMe analogs and the experimental procedures used to study them, the following diagrams have been generated using the DOT language.

Caption: Canonical 5-HT2A Receptor Signaling Pathway Activated by 25T4-NBOMe Analogs.

Caption: Experimental Workflow for Radioligand Binding Assay.

Caption: Experimental Workflow for Calcium Mobilization Assay.

Conclusion

The structure-activity relationship of 25T4-NBOMe analogs is a complex but systematic field of study. The high potency of these compounds is a result of the interplay between the 2,5-dimethoxy substitution on the phenethylamine core, the nature of the 4-position alkylthio group, and the crucial N-(2-methoxybenzyl) moiety. A thorough understanding of these relationships, facilitated by robust in vitro assays, is paramount for the rational design of novel 5-HT2A receptor ligands. The methodologies and data presented in this guide serve as a valuable resource for researchers and scientists in the fields of pharmacology, medicinal chemistry, and drug development, aiding in the exploration of the therapeutic potential of this fascinating class of molecules.

References

An In-depth Technical Guide to 25T4-NBOMe Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 25T4-NBOMe hydrochloride is a potent psychoactive substance and a research chemical. This document is intended for informational and research purposes only. It is not an endorsement of its use, and all handling and research should be conducted in accordance with local laws and regulations, and under strict laboratory safety protocols.

Introduction

This compound is a synthetic phenethylamine derivative and a potent agonist of the serotonin 5-HT₂ₐ receptor.[1][2] It belongs to the NBOMe class of compounds, which are characterized by an N-(2-methoxybenzyl) substitution on the amine of the 2C series of psychedelic phenethylamines.[1][2] In the case of 25T4-NBOMe, the parent compound is 2C-T-4.[1][2] The addition of the N-(2-methoxybenzyl) group significantly increases the compound's affinity and functional activity at the 5-HT₂ₐ receptor compared to its 2C counterpart.[1] This guide provides a comprehensive overview of the available technical information for this compound, including its chemical properties, pharmacology, and relevant experimental protocols.

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Formal Name | 2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-4-[(1-methylethyl)thio]-benzeneethanamine, monohydrochloride | [1] |

| CAS Number | 1566571-73-0 | [1] |

| Molecular Formula | C₂₁H₂₉NO₃S • HCl | [1] |

| Formula Weight | 412.0 g/mol | [1] |

| Purity | ≥98% | [1] |

| Formulation | A crystalline solid | [1] |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1] |

| λmax | 258, 306 nm | [1] |

| SMILES | COC1=CC(CCNCC2=C(OC)C=CC=C2)=C(OC)C=C1SC(C)C.Cl | [1] |

| InChI Key | JJPMHWMYUDTAOS-UHFFFAOYSA-N | [1] |

Pharmacology

25T4-NBOMe is a potent and selective agonist of the serotonin 5-HT₂ₐ receptor, which is believed to mediate its psychedelic effects. The N-(2-methoxybenzyl) moiety is crucial for this high affinity and activity. The available pharmacological data for 25T4-NBOMe is summarized below.

| Target | Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) | Efficacy (Eₘₐₓ) |

| 5-HT₁ₐ | 2,500 | - | - |

| 5-HT₂ₐ | 1.6 | 1.3–130 | 46% |

| 5-HT₂B | ND | 200 | 27% |

| 5-HT₂C | 16 | ND | ND |

ND: Not Determined. Data sourced from Wikipedia, original research publication not specified.

Mechanism of Action & Signaling Pathway

Like other 5-HT₂ₐ receptor agonists, 25T4-NBOMe is believed to initiate a cascade of intracellular signaling events upon receptor binding. The 5-HT₂ₐ receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/G₁₁ signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the secondary messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC). This signaling cascade is central to the cellular and physiological effects of 5-HT₂ₐ receptor activation.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the reductive amination of 2C-T-4 with 2-methoxybenzaldehyde, followed by conversion to the hydrochloride salt.

Protocol:

-

Imine Formation: Dissolve 2C-T-4 (1 equivalent) in a suitable solvent such as methanol or ethanol. Add 2-methoxybenzaldehyde (1.1 equivalents) and stir the mixture at room temperature for several hours to form the corresponding imine. The reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with a non-polar organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 25T4-NBOMe freebase.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

-

Salt Formation: Dissolve the purified freebase in a minimal amount of a suitable solvent (e.g., diethyl ether). Add a solution of hydrochloric acid in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a crystalline solid.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

5-HT₂ₐ Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of 25T4-NBOMe for the 5-HT₂ₐ receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human 5-HT₂ₐ receptor (e.g., HEK293 or CHO cells).

-

Assay Setup: In a 96-well plate, combine the cell membranes, a constant concentration of a suitable radioligand (e.g., [³H]ketanserin), and varying concentrations of the test compound (this compound). Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known 5-HT₂ₐ antagonist).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Dry the filter plate and add a scintillation cocktail to each well. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

5-HT₂ₐ Receptor Functional Assay (Calcium Flux)

This assay measures the ability of 25T4-NBOMe to activate the 5-HT₂ₐ receptor and elicit a downstream cellular response, in this case, an increase in intracellular calcium.

Protocol:

-

Cell Plating: Plate cells stably expressing the human 5-HT₂ₐ receptor in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Addition: Add varying concentrations of this compound to the wells. Include control wells with vehicle only (for baseline) and a known 5-HT₂ₐ agonist (for positive control).

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader. Record a baseline reading before adding the compound and then monitor the change in fluorescence over time after compound addition.

-

Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the logarithm of the compound concentration to generate a dose-response curve. Calculate the EC₅₀ (the concentration that produces 50% of the maximal response) and Eₘₐₓ (the maximum response) values by non-linear regression.

Conclusion

This compound is a potent and selective 5-HT₂ₐ receptor agonist with a chemical structure derived from 2C-T-4. While specific experimental data for this compound is limited in the public domain, this guide provides a framework for its synthesis, characterization, and pharmacological evaluation based on established methods for the NBOMe class of compounds. Further research is necessary to fully elucidate the detailed pharmacological, toxicological, and metabolic profile of this compound. Researchers should exercise extreme caution and adhere to all safety and legal guidelines when handling this and related compounds.

References

An In-depth Technical Guide to 25T4-NBOMe as a Derivative of 2C-T-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 25T4-NBOMe, a potent serotonergic psychedelic, and its parent compound, 2C-T-4. The document details their chemical synthesis, analytical characterization, and pharmacological properties, with a focus on their interaction with the serotonin 5-HT2A receptor. This guide is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate further investigation and understanding of these compounds.

Introduction

2C-T-4 (4-isopropylthio-2,5-dimethoxyphenethylamine) is a psychedelic phenethylamine first described by Alexander Shulgin.[1] It is a member of the 2C family of drugs, which are known for their hallucinogenic effects, primarily mediated by their agonist activity at the serotonin 5-HT2A receptor.[2][3] 25T4-NBOMe (N-(2-methoxybenzyl)-4-isopropylthio-2,5-dimethoxyphenethylamine) is a derivative of 2C-T-4, belonging to the NBOMe family of compounds.[4][5] The addition of the N-(2-methoxybenzyl) group to the amine of 2C-T-4 significantly increases its potency and selectivity for the 5-HT2A receptor.[5][6] This guide will explore the chemical and pharmacological distinctions between these two compounds, providing a technical foundation for their study.

Chemical Synthesis and Characterization

The synthesis of 2C-T-4 and 25T4-NBOMe involves multi-step chemical processes. The following sections provide an overview of the likely synthetic routes and methods for their analytical characterization.

Synthesis of 2C-T-4

The synthesis of 2C-T-4, as with many phenethylamines in Shulgin's "PiHKAL," likely starts from a substituted benzaldehyde. A plausible route involves the Henry reaction of 2,5-dimethoxy-4-(isopropylthio)benzaldehyde with nitromethane to form the corresponding nitrostyrene, followed by reduction to the final phenethylamine.

Experimental Workflow: Synthesis of 2C-T-4

Caption: General synthetic workflow for 2C-T-4.

Synthesis of 25T4-NBOMe

25T4-NBOMe is synthesized from its parent compound, 2C-T-4, through reductive amination.[[“]] This involves the reaction of 2C-T-4 with 2-methoxybenzaldehyde to form a Schiff base intermediate, which is then reduced to the final N-benzylated product.

Experimental Workflow: Synthesis of 25T4-NBOMe

Caption: Synthesis of 25T4-NBOMe from 2C-T-4.

Analytical Characterization

The identity and purity of 2C-T-4 and 25T4-NBOMe are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the synthesized compounds.

-

Mass Spectrometry (MS): Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are employed to determine the molecular weight and fragmentation patterns, confirming the identity of the compounds.[8][9]

Pharmacology

The primary pharmacological target of both 2C-T-4 and 25T4-NBOMe is the serotonin 5-HT2A receptor, where they act as agonists.[1][4] However, the N-methoxybenzyl group in 25T4-NBOMe confers significantly higher potency and selectivity for this receptor compared to 2C-T-4.

Receptor Binding Affinity and Functional Activity

The following tables summarize the quantitative data for the binding affinities (Ki) and functional activities (EC50, Emax) of 2C-T-4 and 25T4-NBOMe at various serotonin receptors.

Table 1: Receptor Binding Affinities (Ki, nM)

| Compound | 5-HT2A | 5-HT2C | 5-HT1A |

| 2C-T-4 | 1-54[10][11][12] | 40-350[10][11][12] | Data not consistently reported |

| 25T4-NBOMe | 1.6[4] | 16[4] | 2500[4] |

Note: Data for 2C-T-4 is presented as a range from studies on 2C-T drugs.[10][11][12]

Table 2: Receptor Functional Activity (EC50, nM and Emax, %)

| Compound | Receptor | EC50 | Emax |

| 2C-T-4 | 5-HT2A | 1-53[10][11][12] | Partial Agonist[10][11][12] |

| 5-HT2B | 44-370[10][11][12] | Partial Agonist[10][11][12] | |

| 25T4-NBOMe | 5-HT2A | 1.3-130[4] | 46%[4] |

| 5-HT2B | 200[4] | 27%[4] |

Note: Data for 2C-T-4 is presented as a range from studies on 2C-T drugs.[10][11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of 2C-T-4 and 25T4-NBOMe.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

-

Membrane Preparation: Cell membranes expressing the human 5-HT2A receptor are prepared from cultured cells (e.g., HEK293) through homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions.

-

Incubation: In a 96-well plate, the cell membranes (e.g., 10-20 µg protein) are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]ketanserin) and a range of concentrations of the unlabeled test compound.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: After drying the filter plate, a scintillation cocktail is added to each well, and the radioactivity is measured using a microplate scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.

Calcium Flux Assay

This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as the 5-HT2A receptor, by detecting changes in intracellular calcium levels.

Experimental Workflow: Calcium Flux Assay

Caption: Workflow for a calcium flux functional assay.

Protocol:

-

Cell Culture: Cells stably expressing the human 5-HT2A receptor (e.g., CHO or HEK293 cells) are seeded into 96-well black-walled, clear-bottom plates and cultured to confluence.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: A baseline fluorescence is measured before the automated addition of varying concentrations of the test compound.

-

Fluorescence Measurement: The fluorescence intensity is measured kinetically using a fluorescence microplate reader. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration to generate a dose-response curve, from which the EC50 and Emax values are determined.

Head-Twitch Response (HTR) Assay

The HTR in rodents is a behavioral proxy for hallucinogenic activity in humans and is primarily mediated by 5-HT2A receptor activation.[13]

Protocol:

-

Animals: Male mice (e.g., C57BL/6J strain) are used for the assay.

-

Drug Administration: The test compound (2C-T-4 or 25T4-NBOMe) is administered to the mice, typically via intraperitoneal (IP) injection, at various doses.

-

Observation: Following a brief habituation period in an observation chamber, the number of head twitches is counted for a defined period (e.g., 30-60 minutes).

-

Data Analysis: The dose-response relationship for the induction of HTR is analyzed to determine the ED50 (the dose that produces 50% of the maximal response).

Signaling Pathways

Activation of the 5-HT2A receptor by agonists like 2C-T-4 and 25T4-NBOMe initiates a cascade of intracellular signaling events. The primary pathway involves the Gq/11 protein.

Signaling Pathway: 5-HT2A Receptor Activation

Caption: The Gq/11 signaling pathway activated by 5-HT2A receptor agonists.

Upon agonist binding, the 5-HT2A receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺). The increase in intracellular Ca²⁺ and the activation of protein kinase C (PKC) by DAG result in a variety of downstream cellular responses, including neuronal excitation, which is thought to underlie the psychedelic effects of these compounds.

Conclusion

25T4-NBOMe is a potent derivative of 2C-T-4, with its enhanced affinity and activity at the 5-HT2A receptor attributed to the N-(2-methoxybenzyl) substitution. This guide has provided a detailed overview of the synthesis, characterization, and pharmacology of these compounds. The presented experimental protocols and pathway diagrams offer a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development. Further investigation into the nuanced signaling profiles and in vivo effects of these compounds is crucial for a complete understanding of their therapeutic and toxicological potential.

References

- 1. mdpi.com [mdpi.com]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. 2C-T-16 - Wikipedia [en.wikipedia.org]

- 4. The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. consensus.app [consensus.app]

- 8. Determination of four thiophenethylamine designer drugs (2C-T-4, 2C-T-8, 2C-T-13, 2C-T-17) in human urine by capillary electrophoresis/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New designer drug 2,5-dimethoxy-4-ethylthio-beta-phenethylamine (2C-T-2): studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. iris.unica.it [iris.unica.it]

- 12. bu.edu [bu.edu]

- 13. Head-twitch response - Wikipedia [en.wikipedia.org]

The Neurochemical Pharmacology of N-Benzylphenethylamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzylphenethylamines, a class of synthetic compounds, have garnered significant attention within the scientific community for their potent and selective interactions with serotonin receptors. This technical guide provides a comprehensive overview of the neurochemical pharmacology of these molecules, with a particular focus on their structure-activity relationships (SAR), receptor binding affinities, and functional signaling pathways. Quantitative data from key studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for the characterization of these compounds are provided, and core concepts are visualized through diagrams generated using the DOT language to facilitate a deeper understanding of their complex pharmacology.

Introduction

N-benzylphenethylamines, often referred to as 'NBOMes', are derivatives of the 2C series of psychedelic phenethylamines. The addition of an N-benzyl group to the phenethylamine core structure dramatically increases the affinity and potency of these compounds, particularly for the serotonin 2A (5-HT2A) receptor.[1][2][3][4][5] This enhanced activity has made them valuable research tools for probing the function of the serotonergic system and has also led to their emergence as potent psychoactive substances.[3][5] Understanding the detailed pharmacology of N-benzylphenethylamines is crucial for the development of novel therapeutic agents and for addressing the public health implications of their illicit use.

Structure-Activity Relationships (SAR)

The pharmacological profile of N-benzylphenethylamines is exquisitely sensitive to structural modifications on both the phenethylamine and N-benzyl moieties.[1][4]

-

N-Benzyl Substitution: The introduction of an N-benzyl group is a critical determinant of high affinity for the 5-HT2A receptor.[1][2][6] Substitutions on the benzyl ring, particularly at the 2-position (ortho), with electron-donating groups like methoxy or hydroxyl, tend to confer the highest potency.[1][4][7] The trend for the influence of N-benzyl substituents on 5-HT2A receptor affinity is generally observed as ortho > meta > para.[7]

-

Phenethylamine Core: The substitution pattern on the phenethylamine phenyl ring also plays a crucial role. Lipophilic substituents at the 4-position, such as halogens (e.g., iodo, bromo) or small alkyl groups, generally increase affinity.[1][7] For instance, 25I-NBOMe, with an iodine atom at the 4-position, is one of the most potent 5-HT2A receptor agonists known.[8][9]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of a selection of representative N-benzylphenethylamines at human serotonin receptors.

Table 1: Receptor Binding Affinities (Ki, nM) of N-Benzylphenethylamines

| Compound | Phenethylamine Core | N-Benzyl Substituent | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT1A Ki (nM) |

| 25I-NBOMe | 2,5-dimethoxy-4-iodo | 2-methoxy | 0.044 - 0.6 | 1.03 - 4.6 | >500 |

| 25B-NBOMe (Cimbi-36) | 2,5-dimethoxy-4-bromo | 2-methoxy | 0.5 | 6.2 - 10 | >200-fold selectivity over 5-HT2A |

| 25C-NBOMe | 2,5-dimethoxy-4-chloro | 2-methoxy | ~0.2 | >35-fold lower than 5-HT2A | >1000-fold lower than 5-HT2A |

| 25H-NBOMe | 2,5-dimethoxy | 2-methoxy | Low nanomolar | 16 - 19 | Low micromolar |

| 25D-NBOMe | 2,5-dimethoxy-4-methyl | 2-methoxy | Subnanomolar | Subnanomolar | Low micromolar |

| 25E-NBOMe | 2,5-dimethoxy-4-ethyl | 2-methoxy | Subnanomolar | Subnanomolar | Low micromolar |

| 25N-NBOMe | 2,5-dimethoxy-4-nitro | 2-methoxy | Subnanomolar | Low nanomolar | Low micromolar |

| 1b | 2,5-dimethoxy-4-bromo | 2-hydroxy | 0.29 | - | - |

| 6b | 2,5-dimethoxy-4-cyano | 2-hydroxy | - | - | - |

Data compiled from multiple sources.[1][2][9][10][11][12][13][14][15]

Table 2: Functional Potencies (EC50, nM) of N-Benzylphenethylamines

| Compound | 5-HT2A EC50 (nM) | 5-HT2C EC50 (nM) |

| 25I-NBOMe | 0.76 - 240 | 2.38 - 88.9 |

| 25B-NBOMe (Cimbi-36) | 40 | - |

| 25D-NBOMe | Subnanomolar to low nanomolar | High potency |

| 25E-NBOMe | Subnanomolar to low nanomolar | High potency |

| 25H-NBOMe | Lower potency (similar to serotonin) | Lower potency |

| 25N-NBOMe | Subnanomolar to low nanomolar | High potency |

| 1b | 0.074 | - |

Data compiled from multiple sources.[1][2][9][10][11][15][16]

Signaling Pathways